CBZ-D-beta-HoAsp(OtBu)-OH.DCHA

Proteolytic stability β-peptides Peptidomimetics

This D-configurated β3-homoaspartic acid building block, supplied as a DCHA salt for superior organic-solvent solubility, is engineered for solid-phase peptide synthesis. The orthogonal Cbz (N-terminal) and OtBu (side-chain) protection enables sequential deprotection—retaining Cbz during TFA-mediated ester removal. Its β-amino acid backbone confers >48 h proteolytic stability, far exceeding standard α-peptides. Choose this monomer to construct protease-resistant foldamers with defined left- or right-handed 14/12-helix motifs for drug discovery.

Molecular Formula C29H46N2O6
Molecular Weight 518.7 g/mol
Cat. No. B12095866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBZ-D-beta-HoAsp(OtBu)-OH.DCHA
Molecular FormulaC29H46N2O6
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2
InChIKeyISJACSBUIKXXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBZ-D-beta-HoAsp(OtBu)-OH.DCHA: Protected β-Amino Acid Building Block for Peptidomimetic Synthesis


CBZ-D-beta-HoAsp(OtBu)-OH.DCHA (CAS 215596-30-8) is a protected β-amino acid derivative classified as a non-proteinogenic β3-homoaspartic acid building block . The compound features an N-terminal benzyloxycarbonyl (Cbz) protecting group, a D-configured β-amino acid backbone with an additional methylene unit relative to α-aspartic acid, a side-chain tert-butyl ester (OtBu), and is supplied as a dicyclohexylamine (DCHA) salt to enhance handling properties . β-Amino acids, as homologated analogs of α-amino acids, confer enhanced proteolytic stability and novel conformational preferences when incorporated into peptides, making them valuable scaffolds for foldamer chemistry and peptidomimetic drug design [1]. The D-stereochemistry and orthogonal protecting group strategy of this compound are specifically tailored for solid-phase peptide synthesis applications requiring acid-labile side-chain protection .

Why CBZ-D-beta-HoAsp(OtBu)-OH.DCHA Cannot Be Replaced by Common α-Amino Acid or Alternative β-Amino Acid Analogs


Generic substitution of CBZ-D-beta-HoAsp(OtBu)-OH.DCHA with either α-aspartic acid derivatives or alternative β-homoaspartic acid analogs introduces critical functional divergences. α-Peptides are rapidly degraded in vivo and in vitro by a multitude of peptidases, whereas substrates constructed entirely of or incorporating β-amino acid units exhibit a superior stability profile [1]. Substituting the β-backbone with an α-amino acid (e.g., CBZ-D-Asp(OtBu)-OH) eliminates this proteolytic resistance entirely. Similarly, replacing the orthogonal tert-butyl ester with a benzyl ester (CBZ-D-beta-HoAsp(OBzl)-OH) alters the deprotection strategy, requiring hydrogenolysis rather than mild acidolysis, which may be incompatible with downstream synthetic routes . The DCHA salt form provides enhanced solubility in organic solvents and improved handling characteristics compared to the free acid form [2]. The D-configuration is essential for generating peptidomimetics with defined stereochemical outcomes distinct from L-configured analogs .

CBZ-D-beta-HoAsp(OtBu)-OH.DCHA: Quantitative Differentiation Evidence for Procurement and Selection


Proteolytic Stability: β-Amino Acid Backbone Confers >48-Hour Resistance Relative to α-Peptide Degradation

β-Peptides constructed from homologated amino acids (such as β-homoaspartic acid) exhibit complete stability toward proteolytic enzymes compared to α-peptides. In a systematic in vitro investigation with 15 different peptidases including the 20S proteasome, under conditions where an α-eicosapeptide was completely cleaved within 15 minutes, all 36 tested β- and γ-peptides remained stable for at least 48 hours with no detectable degradation [1]. This class-level inference applies to peptides incorporating CBZ-D-beta-HoAsp(OtBu)-OH.DCHA as a β3-homoaspartic acid residue. The proteolytic stability of β-peptides is further corroborated by studies showing that all ten β-peptides tested against a selection of common peptidases were resilient to proteolysis [2].

Proteolytic stability β-peptides Peptidomimetics Enzymatic degradation

Orthogonal Protecting Group Strategy: Acid-Labile tert-Butyl Ester Enables Selective Deprotection

The tert-butyl ester (OtBu) protecting group on the side-chain carboxyl of CBZ-D-beta-HoAsp(OtBu)-OH.DCHA is cleavable under mild acidic conditions (e.g., 50-95% TFA), while the N-terminal Cbz group is stable to acid but removable by catalytic hydrogenolysis or strong acid . In contrast, the benzyl ester analog (e.g., CBZ-D-beta-HoAsp(OBzl)-OH) requires hydrogenolysis for deprotection, which is incompatible with peptides containing sulfur-containing residues (Met, Cys) or reduction-sensitive functionalities . The orthogonal protection strategy (Cbz/OtBu) provides a clear deprotection sequence: acidolysis of OtBu side-chain ester without affecting N-terminal Cbz protection .

SPPS Orthogonal protection Peptide synthesis Side-chain deprotection

DCHA Salt Form: Enhanced Solubility and Handling Relative to Free Acid

CBZ-D-beta-HoAsp(OtBu)-OH.DCHA is supplied as the dicyclohexylamine (DCHA) salt (MW 518.7), which provides enhanced solubility in organic solvents and improved solid-state handling properties compared to the free acid form . The DCHA counterion improves solubility in common peptide synthesis solvents including DMF, DCM, and NMP, facilitating dissolution for coupling reactions . The free acid form of protected β-amino acids can exhibit poor solubility in organic media, limiting coupling efficiency in SPPS .

Salt form Solubility Dicyclohexylamine Peptide reagent

D-Stereochemistry: Defined β3-Homoaspartate Configuration for Foldamer Design

CBZ-D-beta-HoAsp(OtBu)-OH.DCHA contains the D-configuration at the β-amino acid α-carbon position. β3-Amino acids with defined stereochemistry are essential for the rational design of β-peptide secondary structures including 14-helix, 12-helix, and turn motifs [1]. The D-configuration produces distinct conformational preferences compared to L-configured β-amino acids, enabling access to mirror-image foldamer topologies [2]. In contrast, the L-enantiomer (CBZ-L-beta-HoAsp(OtBu)-OH.DCHA, CAS 118247-88-4) yields peptides with opposite helical handedness, which may affect biological recognition and target binding .

Stereochemistry β3-amino acid Foldamer Chirality

CBZ-D-beta-HoAsp(OtBu)-OH.DCHA: Primary Research and Industrial Application Scenarios


Solid-Phase Synthesis of Protease-Resistant β-Peptides and Mixed α,β-Peptides

This compound is incorporated into growing peptide chains via standard Fmoc/tBu or Boc/Bzl SPPS protocols, where the DCHA salt form ensures efficient dissolution in DMF or NMP coupling solvents . The β3-homoaspartic acid residue confers protease resistance to the resulting peptide, with β-peptide sequences demonstrating >48-hour stability under conditions where α-peptides are fully degraded within 15 minutes [1]. The orthogonal Cbz/OtBu protection allows for sequential deprotection: side-chain tert-butyl ester removal with TFA while retaining N-terminal Cbz protection for subsequent on-resin modifications [2].

Synthesis of D-Configured β-Peptide Foldamers for Structural Biology Studies

The D-stereochemistry of this building block enables the construction of β-peptide foldamers with defined left-handed or right-handed helical conformations distinct from those formed by L-enantiomers . When incorporated into β-peptide sequences, this monomer contributes to the formation of stable secondary structures including 14-helix and 12-helix motifs that can mimic protein α-helices while resisting proteolytic degradation [1]. These foldamers serve as valuable tools for investigating protein-protein interactions and developing helix mimetics for therapeutic applications [2].

Development of Metabolically Stable Peptidomimetic Drug Candidates

The β-amino acid backbone provided by this monomer addresses the primary limitation of peptide-based therapeutics: rapid in vivo proteolytic degradation . Mixed α,β-peptides incorporating β-homoaspartic acid residues benefit from both recognition by natural receptors and high-level proteolytic stability—ideal characteristics for pharmacologically active compounds [1]. The protected form allows for standard SPPS assembly prior to global deprotection, with the D-configuration providing access to non-natural stereochemical space that may evade immune recognition or enhance target selectivity [2].

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